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Compound of Interest

Compound Name: 4-Bromo-2-chlorophenol

CAS No.: 3964-56-5

Cat. No.: B165030 Get Quote

Executive Summary
4-Bromo-2-chlorophenol (4-B-2-CP) is a high-value halogenated scaffold characterized by

three distinct reactive handles: a phenolic hydroxyl group, a para-bromide, and an ortho-

chloride. Its unique substitution pattern makes it a critical intermediate in the synthesis of

organophosphate agrochemicals (e.g., Profenofos) and an emerging scaffold for antiviral and

antidiabetic bromophenol derivatives.

This guide provides a technical roadmap for exploiting the orthogonal reactivity of 4-B-2-CP. By

leveraging the intrinsic reactivity differences between aryl bromides and aryl chlorides,

researchers can execute site-selective transformations to build complex polysubstituted

arenes.
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Property Data Relevance

CAS Number 3964-56-5 Identification

Molecular Weight 207.45 g/mol Stoichiometry calculations

Appearance White to off-white crystals
Purity indicator (discoloration

implies oxidation)

Melting Point 47–49 °C

Solid handling; low MP

requires cold storage to

prevent caking

pKa ~7.92 (Predicted)

More acidic than phenol (pKa

10) due to halogen electron

withdrawal

Solubility
Soluble in organic solvents

(DCM, EtOAc, MeOH)
Standard workup compatibility

Safety Advisory: 4-Bromo-2-chlorophenol is an irritant to eyes, respiratory system, and skin. It

is toxic to aquatic life with long-lasting effects. All protocols below must be performed in a fume

hood with appropriate PPE (nitrile gloves, goggles).

Reactivity Landscape: The Orthogonal Strategy
The core utility of 4-B-2-CP lies in the "Reactivity Ladder" of its three functional groups.

Successful derivatization relies on the sequential activation of these sites based on their bond

dissociation energies and electronic environments.

The Reactivity Hierarchy
Phenolic -OH (Site A): Most reactive. Nucleophilic. Readily undergoes O-alkylation or O-

acylation under basic conditions. Often protected first to prevent catalyst poisoning or side

reactions.

Aryl Bromide (Site B): High reactivity in Pd-catalyzed cross-couplings. The C-Br bond is

weaker than the C-Cl bond, allowing for exclusive para-functionalization.
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Aryl Chloride (Site C): Low reactivity.[1] Typically inert under standard Suzuki conditions

used for bromides. Requires specialized bulky ligands (e.g., Buchwald ligands) or higher

temperatures to activate, usually after the bromide has been reacted.

4-Bromo-2-chlorophenol

Path A: O-Functionalization
(Nucleophilic Substitution)Base + R-X

Path B: C4-Coupling
(Suzuki/Heck - Br Selective)

Pd(0), Ar-B(OH)2

Ether/Ester Derivatives
(e.g., Profenofos Intermediate)

4-Aryl-2-chlorophenols
(Biaryl Scaffolds)

Path C: C2-Coupling
(Advanced Ligand Control)

Polysubstituted Arenes
(Sequential Coupling)

Step 2: High T, Bulky Ligand
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Figure 1: Divergent synthesis pathways starting from 4-Bromo-2-chlorophenol.

Detailed Experimental Protocols
Protocol A: O-Alkylation (Synthesis of Ether Derivatives)
This reaction exploits the enhanced acidity of the phenol (pKa ~8) relative to non-halogenated

phenols.

Application: Synthesis of pesticide intermediates or protecting the phenol as a methoxymethyl

(MOM) ether before coupling.

Procedure:

Setup: Charge a round-bottom flask with 4-Bromo-2-chlorophenol (1.0 equiv) and

anhydrous DMF (0.5 M concentration).

Deprotonation: Cool to 0 °C. Add K₂CO₃ (1.5 equiv) or Cs₂CO₃ (for faster rates). Stir for 15

minutes.

Alkylation: Add the alkyl halide (e.g., Methyl Iodide, Benzyl Bromide, or MOM-Cl) (1.2 equiv)

dropwise.
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Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC

(Hexane/EtOAc).

Workup: Dilute with water, extract with EtOAc (3x). Wash organics with brine, dry over

Na₂SO₄, and concentrate.

Scientific Insight: The ortho-chloride exerts a steric influence and an electron-withdrawing

inductive effect (-I), making the phenoxide less nucleophilic than phenol but more acidic.

Stronger bases (NaH) are rarely needed; carbonates are sufficient and safer.

Protocol B: Site-Selective Suzuki-Miyaura Coupling (C4-
Arylation)
This protocol demonstrates the chemoselectivity of Pd-catalysis, reacting exclusively at the C-

Br bond while leaving the C-Cl bond intact for future elaboration.

Target: 4-Aryl-2-chlorophenols.[2]

Mechanism: The oxidative addition of Pd(0) to Ar-Br is kinetically faster than to Ar-Cl. By using

standard triphenylphosphine ligands and mild temperatures (60–80 °C), the catalyst interacts

solely with the bromide.

Procedure:

Reagents: Combine 4-Bromo-2-chlorophenol (1.0 equiv), Arylboronic acid (1.1 equiv), and

Pd(PPh₃)₄ (3–5 mol%).

Solvent/Base: Add 1,4-Dioxane/Water (4:1 ratio) and K₂CO₃ (2.5 equiv).

Note: Water is essential for the transmetalation step involving the boronate species.

Conditions: Degas with N₂/Ar for 10 minutes. Heat to 80 °C for 4–6 hours.

Observation: The reaction mixture typically darkens as Pd(0) cycles.

Workup: Quench with dilute HCl (if free phenol is desired) or NH₄Cl. Extract with EtOAc.[3][4]
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Critical Control Point: Do not exceed 100 °C or use bulky, electron-rich ligands (like SPhos or

XPhos) at this stage, as these can promote oxidative addition into the C-Cl bond, leading to

mixtures of mono- and di-arylated products.

Figure 2: Catalytic Cycle for Br-Selective Coupling

Pd(0)L2
(Active Catalyst)

Oxidative Addition
(Fast at C-Br)

Ar-Br

Ar-Pd(II)-Br
(Intermediate)

Transmetalation
(Base + Ar'-B(OH)2) Ar-Pd(II)-Ar'

Reductive Elimination
(Product Release)

Regeneration
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Advanced Applications & Case Studies
Case Study 1: Synthesis of Profenofos Metabolites
Profenofos is an organothiophosphate insecticide.[5] Its synthesis and degradation involve the

4-B-2-CP scaffold.
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Pathway: 2-Chlorophenol

Bromination

4-Bromo-2-chlorophenol

Phosphorylation.

Key Reaction: Phosphorylation of the hydroxyl group using O-ethyl S-propyl

phosphorochloridothioate.

Relevance: High-purity 4-B-2-CP (>99%) is required to prevent isomer formation (e.g., 2-

bromo-6-chlorophenol), which alters toxicological profiles.

Case Study 2: Sequential Functionalization (The "Walk"
Around the Ring)
To synthesize complex antiviral bromophenols, researchers can perform a "one-pot, two-step"

sequence:

Step 1: Suzuki coupling at C4-Br using Pd(PPh₃)₄ at 80 °C.

Step 2: Addition of a second boronic acid, a highly active catalyst (e.g., Pd-RuPhos or Pd-

PEPPSI), and raising the temperature to 110 °C to force coupling at the C2-Cl position.
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Issue Probable Cause Solution

Low Yield (O-Alkylation) Phenoxide aggregation
Add 18-crown-6 ether or switch

solvent to DMSO.

Loss of Regioselectivity

(Suzuki)
Temperature too high (>100°C)

Lower temp to 60–70°C;

switch to Pd(OAc)₂/PPh₃.

Protodebromination Hydride source present

Ensure solvent is anhydrous;

avoid alcoholic solvents if

reduction is observed.

Incomplete Conversion Catalyst poisoning

Phenols can coordinate Pd.

Protect OH as MOM-ether or

Acetate prior to coupling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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